molecular formula C17H16F2N6O2 B2403313 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 942000-87-5

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2403313
CAS No.: 942000-87-5
M. Wt: 374.352
InChI Key: FZMPKCKABYOPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of tetrazoles and has been studied extensively for its therapeutic properties.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, it has been found to have a positive effect on blood glucose levels and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea in lab experiments is its potential therapeutic applications. Additionally, it has been found to exhibit low toxicity and good bioavailability. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions related to the study of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea. One area of research is the development of novel analogs of this compound with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves the reaction of 3,4-difluorobenzyl chloride with sodium azide to form 1-(3,4-difluorophenyl)-1H-tetrazole. The resulting compound is then reacted with 4-ethoxyphenyl isocyanate to form the final product.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O2/c1-2-27-13-6-3-11(4-7-13)21-17(26)20-10-16-22-23-24-25(16)12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPKCKABYOPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.